molecular formula C12H22N2O2 B8013015 tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B8013015
M. Wt: 226.32 g/mol
InChI Key: ODIJLVISHRBOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate is an organic compound known for its unique bicyclic structure. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves the reaction of a suitable diazabicyclo[3.2.2]nonane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • tert-Butyl 7,9-diazabicyclo[3.2.2]nonane-7-carboxylate

Uniqueness

tert-Butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate is unique due to its specific bicyclic structure and the position of the tert-butyl ester group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(14)7-13-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJLVISHRBOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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